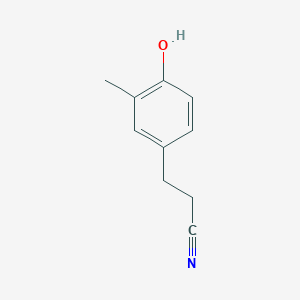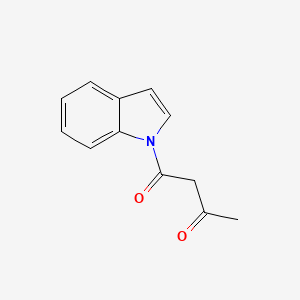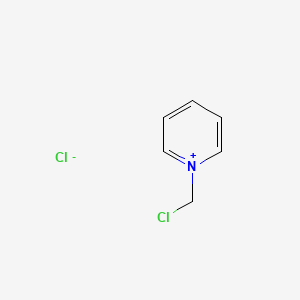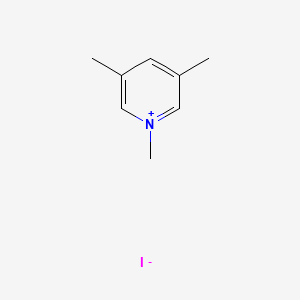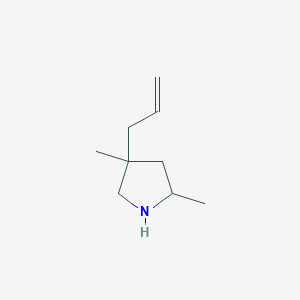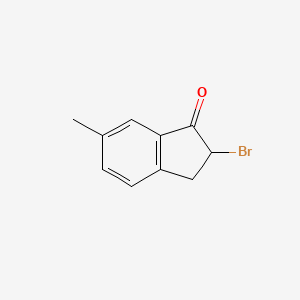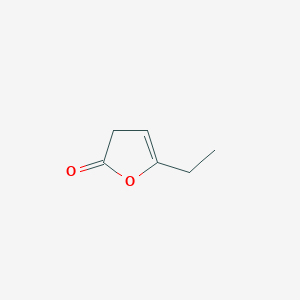
(S,S)-(-)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol
Overview
Description
(S,S)-(-)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol is a chiral diol compound characterized by the presence of two naphthyl groups attached to a central ethanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-(-)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol typically involves the asymmetric reduction of the corresponding diketone precursor. One common method is the enantioselective reduction of 1-(1-naphthyl)-2-(2-naphthyl)ethane-1,2-dione using chiral catalysts or reagents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium or ruthenium complex.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized catalytic hydrogenation processes. These processes are designed to maximize yield and enantioselectivity while minimizing the use of expensive chiral catalysts. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S,S)-(-)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced species.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl₂) or tosyl chloride (TsCl) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while substitution reactions can produce various ether or ester derivatives.
Scientific Research Applications
(S,S)-(-)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of chiral materials and as a component in advanced materials research.
Mechanism of Action
The mechanism by which (S,S)-(-)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol exerts its effects is primarily through its interaction with molecular targets in asymmetric synthesis. The chiral nature of the compound allows it to induce enantioselectivity in chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds. The specific pathways involved depend on the particular reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(R,R)-(+)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol: The enantiomer of (S,S)-(-)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol, with similar chemical properties but opposite chirality.
1,2-Diphenylethane-1,2-diol: A structurally similar compound with phenyl groups instead of naphthyl groups.
1,2-Cyclohexanediol: Another diol with a cyclohexane backbone instead of an ethane backbone.
Uniqueness
This compound is unique due to its chiral naphthyl groups, which provide distinct steric and electronic properties compared to other diols. This uniqueness makes it particularly valuable in asymmetric synthesis and catalysis, where enantioselectivity is crucial.
Properties
IUPAC Name |
(1S,2S)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-21(18-13-12-15-6-1-2-8-17(15)14-18)22(24)20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21-24H/t21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFIBRKJSPSKFZ-VXKWHMMOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC=CC4=CC=CC=C43)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@@H]([C@H](C3=CC=CC4=CC=CC=C43)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569729 | |
| Record name | (1S,2S)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229185-00-6 | |
| Record name | (1S,2S)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



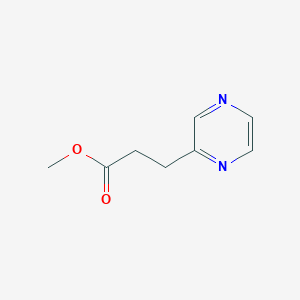
![2-Methyl-4h-pyrazolo[1,5-a]benzimidazole](/img/structure/B3349590.png)
